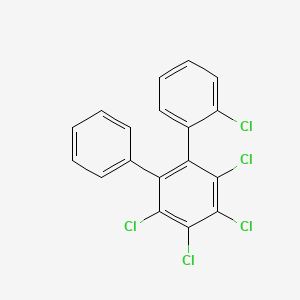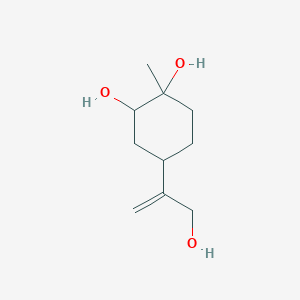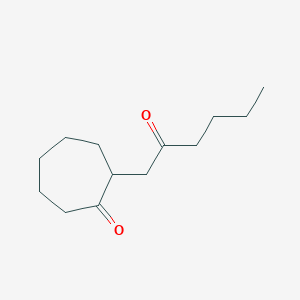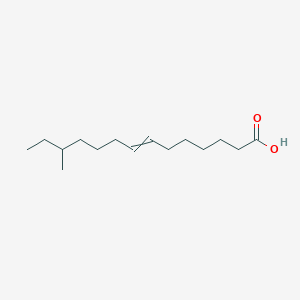
Terphenyl, pentachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terphenyl, pentachloro- is a chlorinated derivative of terphenyl, an aromatic hydrocarbon consisting of three benzene rings connected in a linear arrangement. The compound is known for its high stability and resistance to degradation, making it useful in various industrial applications. The addition of chlorine atoms enhances its chemical properties, making it a valuable compound in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Terphenyl, pentachloro- typically involves the chlorination of terphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the terphenyl molecule.
Industrial Production Methods
In industrial settings, the production of Terphenyl, pentachloro- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalytic systems further enhances the efficiency of the chlorination process.
化学反応の分析
Types of Reactions
Terphenyl, pentachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated terphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and oxygenated derivatives of terphenyl, which have applications in different fields such as materials science and pharmaceuticals.
科学的研究の応用
Terphenyl, pentachloro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems and environmental processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its chemical stability and resistance to heat and chemicals.
作用機序
The mechanism of action of Terphenyl, pentachloro- involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
Terphenyl: The parent compound, consisting of three benzene rings without chlorine atoms.
Polychlorinated Biphenyls (PCBs): Similar in structure but with varying degrees of chlorination and different applications.
Pentachlorobenzene: A chlorinated benzene derivative with similar chemical properties.
Uniqueness
Terphenyl, pentachloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly valuable in applications requiring long-lasting and durable materials.
特性
CAS番号 |
88384-57-0 |
|---|---|
分子式 |
C18H9Cl5 |
分子量 |
402.5 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(2-chlorophenyl)-6-phenylbenzene |
InChI |
InChI=1S/C18H9Cl5/c19-12-9-5-4-8-11(12)14-13(10-6-2-1-3-7-10)15(20)17(22)18(23)16(14)21/h1-9H |
InChIキー |
NKOTZQCIYQURJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)
![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)


![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)



![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
